molecular formula C14H20N2O4 B3226460 Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate CAS No. 1256337-01-5

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate

Cat. No. B3226460
CAS RN: 1256337-01-5
M. Wt: 280.32 g/mol
InChI Key: BYJIMTMZSFQYIG-UHFFFAOYSA-N
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Description

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate, also known as Boc-3-aminopyridine-2-acetic acid ethyl ester, is a chemical compound used in scientific research. It is a derivative of pyridine and is commonly used as a building block in the synthesis of various compounds.

Scientific Research Applications

Diverse Synthetic Applications

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate and its derivatives are prominently used in the synthesis of a variety of chemical compounds. This includes the divergent synthesis of 5,6-dihydro-4H-pyridazines, pyrrolidin-1-yl-but-3-enoic acid ethyl esters, and 1-amino-pyrroles. These reactions proceed through different pathways like stereospecific [4+2] cycloaddition or addition/cyclization pathways, demonstrating the compound's versatility in synthetic chemistry (Rossi et al., 2007).

Synthesis of β-Aminopyrroles and Related Heterocycles

In another application, it plays a role in the synthesis of new β-aminopyrroles, 3-aminoindoles, pyrido[3, 4-b]indoles, and pyrrolo-[3, 2-b]pyridines. This involves intramolecular reactions of enaminonitriles, showcasing the compound's utility in creating complex heterocycles, which are important in various fields of chemistry and pharmacology (Murata et al., 1978).

Preparation of S-Substituted Sulfanylpyridines

Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate, a derivative, is prepared and reacted to form compounds like (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2pyridylsulfanyl)acetohydrazide and diethyl 3-amino-6-methyl-4-styrylthieno[2,3-b]pyridine-2,5-dicarboxylate. These serve as precursors for various heterocycles, indicating its role in complex synthesis pathways (Al-Taifi et al., 2020).

Formation of 1,3,4‐Oxadiazoles and Pyridopyridazines

The reactivity of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, another derivative, towards electrophilic reagents leads to the formation of compounds like pyridopyridazines. This showcases its role in the synthesis of diverse oxadiazoles and pyridines, which are useful in various chemical and pharmacological applications (Elnagdi et al., 1988).

Synthesis of Tetrahydropyridines and Related Compounds

Ethyl 2-methyl-2,3-butadienoate, related to our compound of interest, acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines. This leads to the formation of tetrahydropyridines, which are important in various synthetic and medicinal chemistry applications. The complete regioselectivity andexcellent yields achieved in these reactions emphasize the efficiency and precision of this compound in organic synthesis (Zhu et al., 2003).

Catalytic Applications in Acylation Chemistry

Another interesting application is in the field of catalysis. Polymers containing derivatives of this compound have been synthesized and used as effective catalysts in acylation chemistry. These polymers demonstrate self-activation due to neighboring group effects, showcasing the compound's potential in facilitating and enhancing chemical reactions (Mennenga et al., 2015).

Antioxidant Activities

Furthermore, derivatives of this compound have been investigated for their antioxidant activities. Certain newly synthesized pyrrolyl selenolopyridine compounds, derived from reactions involving this compound, showed remarkable antioxidant activity. This indicates its potential utility in the development of new antioxidant agents (Zaki et al., 2017).

properties

IUPAC Name

ethyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(15-9-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIMTMZSFQYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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